molecular formula C20H21NO5S B2438538 Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 391877-00-2

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2438538
CAS No.: 391877-00-2
M. Wt: 387.45
InChI Key: KGWLYOKOHUFIIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-3-26-20(24)16-14-6-4-5-7-15(14)27-18(16)21-17(22)12-8-10-13(11-9-12)19(23)25-2/h8-11H,3-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLYOKOHUFIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors to form the benzo[b]thiophene core with carboxylate and amide functionalities. The structural formula is represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 357.42 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma).
  • IC₅₀ Values : The compound showed IC₅₀ values ranging from 1.1 to 4.7 µM, indicating potent activity against these cancer types .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have confirmed that these compounds bind to the colchicine site on tubulin, disrupting its normal function .

Selectivity for Cancer Cells

In vitro studies indicate that this compound selectively induces apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). The IC₅₀ values for PBMCs were found to be over 20 µM, suggesting a favorable therapeutic index .

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study evaluated the apoptotic effects of related compounds on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers upon treatment with tetrahydrobenzo[b]thiophene derivatives .
  • Comparative Analysis with Other Compounds :
    • When compared to standard chemotherapeutics like CA-4 (a known antitumor agent), this compound showed comparable or superior potency against specific cancer cell lines .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
This compoundL12102.8Inhibits tubulin polymerization
This compoundCEM2.3Induces apoptosis
This compoundHeLa1.1Cell cycle arrest in G2/M phase

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant anticancer properties. For instance, compounds that share structural similarities with ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been shown to inhibit cancer cell proliferation effectively.

  • Mechanism of Action : These compounds often act by disrupting tubulin polymerization, similar to established chemotherapeutics like colchicine and combretastatin A-4. They bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have reported varying IC50 values for related compounds against different cancer cell lines:

  • HeLa Cells : IC50 values around 0.75 μM indicate potent activity against cervical cancer cells.
  • L1210 Cells : Similar compounds showed IC50 values ranging from 25 to 440 nM across different derivatives .

These findings suggest that this compound could be developed further as a potential anticancer agent.

Antitubulin Agents

Given their mechanism of action involving tubulin inhibition, these compounds are being explored as antitubulin agents for treating various cancers. The structural modifications present in this compound enhance its potency and selectivity against cancer cells .

Antimicrobial Properties

There is emerging evidence suggesting that similar compounds may also exhibit antimicrobial activity. The presence of specific functional groups may contribute to their ability to disrupt bacterial cell walls or interfere with bacterial metabolism .

Case Studies

Study ReferenceCompound TestedCancer Cell LineIC50 (µM)Notes
Beckers et al. Tetrahydrobenzo[b]thiophenesHeLa0.75High efficiency in inhibiting growth
ResearchGate Polyfunctionally substituted derivativesL1210<20Active at micromolar concentrations
MDPI Novel derivativesCEMVariousStrong inhibition observed

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